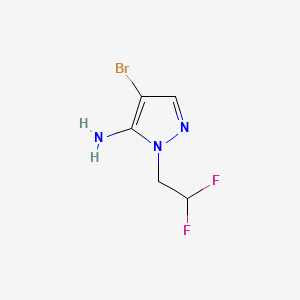

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

Beschreibung

Molecular Formula: C₅H₇BrF₂N₃ (free base); C₅H₇BrClF₂N₃ (hydrochloride salt)

Molecular Weight: 262.49 g/mol (hydrochloride salt)

Structural Features:

- A pyrazole core substituted with a bromine atom at position 4.

- A 2,2-difluoroethyl group at position 1.

- An amine group at position 5.

This compound is a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing bromine and fluorine substituents to modulate reactivity and binding affinity .

Eigenschaften

Molekularformel |

C5H6BrF2N3 |

|---|---|

Molekulargewicht |

226.02 g/mol |

IUPAC-Name |

4-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine |

InChI |

InChI=1S/C5H6BrF2N3/c6-3-1-10-11(5(3)9)2-4(7)8/h1,4H,2,9H2 |

InChI-Schlüssel |

KRECNNVVOVULNS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NN(C(=C1Br)N)CC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

4-Brom-1-(2,2-Difluorethyl)-1H-pyrazol-5-amin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nucleophile, wie Amine oder Thiole, ersetzt werden.

Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.

Reduktionsreaktionen: Reduktion der Verbindung kann zur Bildung verschiedener reduzierter Produkte führen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine, Thiole und Halogenide. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie DMF oder DMSO bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Pyrazole.

Oxidationsreaktionen: Produkte umfassen Oxide und andere oxidierte Derivate.

Reduktionsreaktionen: Produkte umfassen reduzierte Formen der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

4-Brom-1-(2,2-Difluorethyl)-1H-pyrazol-5-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivität.

Medizin: Erforscht wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung und als pharmakologisches Werkzeug.

Industrie: Wird zur Produktion von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles.

Oxidation Reactions: Products include oxides and other oxidized derivatives.

Reduction Reactions: Products include reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

-

Building Block for Synthesis:

- 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules and materials. Its reactivity allows for modifications that can lead to various derivatives with tailored properties.

- Coordination Chemistry:

Biological Applications

-

Antimicrobial Activity:

- Preliminary studies indicate that 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine exhibits antimicrobial properties against certain bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

-

Anticancer Properties:

- In vitro assays have demonstrated that this compound may inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology. Its mechanism of action involves modulation of enzyme activity and interaction with specific biological targets.

-

Pharmacological Tool:

- The compound is being explored as a pharmacological tool for studying enzyme interactions and pathways relevant to disease mechanisms. Techniques such as surface plasmon resonance are utilized to assess binding affinities to enzymes and receptors.

Antimicrobial Research

A study investigating the antimicrobial efficacy of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine revealed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing zones of inhibition comparable to established antibiotics.

Anticancer Studies

In another research initiative focused on anticancer properties, the compound was evaluated against several cancer cell lines using MTT assays. Results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values suggesting promising therapeutic potential.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Brom-1-(2,2-Difluorethyl)-1H-pyrazol-5-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at Position 1

(a) 4-Bromo-1-(2,4-Difluorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

- Molecular Formula : C₁₀H₈BrF₂N₃

- Molecular Weight : 288.095 g/mol

- Key Differences :

- Replaces the 2,2-difluoroethyl group with a 2,4-difluorophenyl ring.

- Additional methyl group at position 3 enhances steric bulk.

- Applications : Likely used in kinase inhibitors due to aryl group π-stacking capabilities .

(b) 4-Bromo-1-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-Amine

- Molecular Formula : C₁₀H₉BrClN₃

- Molecular Weight : 286.56 g/mol

- Key Differences :

- Chlorophenyl substituent increases lipophilicity compared to difluoroethyl.

- Methyl at position 3 may stabilize the pyrazole ring conformation.

- Spectral Data : NMR shifts (δ ~7.76–7.05 ppm for aromatic protons) suggest strong deshielding effects .

Substituent Variations at Position 4

(a) 4-Bromo-5-(Bromomethyl)-1-Methyl-1,2-Dihydro-3H-Pyrazol-3-One

Functional Group Modifications at Position 5

(a) 4-Bromo-1-(2,2-Difluoroethyl)-1H-Pyrazole-5-Carbaldehyde

- Molecular Formula : C₆H₅BrF₂N₂O

- Molecular Weight : 239.02 g/mol

- Key Differences :

- Purity : ≥97% (HPLC), critical for API synthesis .

(b) 5-(Difluoromethyl)-1-(2-Methylphenyl)-1H-Pyrazol-4-Amine Hydrochloride

Structural and Electronic Effects

Biologische Aktivität

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrazole ring with a bromine atom and a difluoroethyl substituent, contributes to its distinctive chemical properties and biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, and discusses relevant research findings.

The molecular formula for 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is C6H7BrF2N2, with a molecular weight of approximately 227.01 g/mol. The presence of halogen atoms influences its reactivity and interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine exhibits antimicrobial activity against certain bacteria and fungi. This activity suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanism through which 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine exerts its biological effects involves modulation of enzyme activity and interaction with specific biological targets. Studies utilizing techniques such as surface plasmon resonance have assessed its binding affinities to various enzymes and receptors.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine and their respective biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-bromo-1-methyl-1H-pyrazol-5-amine | Methyl instead of difluoroethyl | Anticancer properties |

| 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine | Chlorine substituent | Anti-inflammatory effects |

| 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole | Different position of bromine | Antimicrobial activity |

| 4-fluoro-1-(2,2-difluoroethyl)-1H-pyrazole | Fluorine instead of bromine | Potential neuroprotective effects |

This comparative analysis highlights the unique biological profiles associated with the different substituents on the pyrazole ring.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study found that certain pyrazole derivatives inhibited DHODH effectively, which is crucial in the context of treating diseases like malaria and cancer .

- Anticancer Studies : Another research effort demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models, emphasizing their potential as anticancer agents .

- Antimicrobial Activity : Research indicated that some pyrazole compounds exhibited significant antimicrobial properties against resistant strains of bacteria, suggesting their utility in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.